molecular formula C12H9BrINO2 B1207060 (p-Nitrophenyl)phenyliodonium bromide CAS No. 4072-48-4

(p-Nitrophenyl)phenyliodonium bromide

Cat. No.: B1207060
CAS No.: 4072-48-4
M. Wt: 406.01 g/mol
InChI Key: KWVVQCUQKOQNKK-UHFFFAOYSA-M
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Description

(p-Nitrophenyl)phenyliodonium bromide is a diaryliodonium salt characterized by an iodine atom bonded to a phenyl group and a p-nitrophenyl group, with bromide as the counterion. Diaryliodonium salts are hypervalent iodine compounds widely used in organic synthesis due to their electrophilic reactivity, particularly in aryl transfer reactions and photoredox catalysis . The p-nitrophenyl substituent introduces strong electron-withdrawing effects, enhancing the compound's Lewis acidity and stability compared to non-functionalized analogs . Its synthesis typically involves oxidative coupling of aryl precursors, as demonstrated in the preparation of structurally related iodonium salts like (4-triisopropylsilylphenyl)phenyliodonium bromide, where bulky substituents influence crystallographic arrangements .

Properties

CAS No.

4072-48-4

Molecular Formula

C12H9BrINO2

Molecular Weight

406.01 g/mol

IUPAC Name

(4-nitrophenyl)-phenyliodanium;bromide

InChI

InChI=1S/C12H9INO2.BrH/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9H;1H/q+1;/p-1

InChI Key

KWVVQCUQKOQNKK-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)[N+](=O)[O-].[Br-]

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)[N+](=O)[O-].[Br-]

Other CAS No.

4072-48-4

Synonyms

2-nitrophenylphenyliodonium
o-nitrophenylphenyliodonium fluoride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The electronegativity and steric bulk of substituents significantly impact the geometry and reactivity of diaryliodonium salts. For example:

  • (4-Triisopropylsilylphenyl)phenyliodonium bromide features a bulky triisopropylsilyl (TIPS) group, which occupies the equatorial position in its crystal structure, while bromide and phenyl groups adopt axial positions .
  • (p-Nitrophenyl)phenyliodonium bromide lacks steric bulk but incorporates a strongly electron-withdrawing p-nitrophenyl group. This enhances its electrophilicity, making it more reactive in nucleophilic substitutions compared to phenyl- or alkyl-substituted iodonium salts .

Table 1: Substituent Effects on Diaryliodonium Salts

Compound Key Substituent Effect on Structure/Reactivity Reference
(p-Nitrophenyl)phenyliodonium Br p-Nitrophenyl ↑ Electrophilicity, ↑ Lewis acidity
(TIPS-phenyl)phenyliodonium Br Triisopropylsilyl Steric hindrance, equatorial positioning
Diphenyliodonium Br Phenyl (no EWG) Lower reactivity in aryl transfer
Reactivity in Nucleophilic Substitutions

The p-nitrophenyl group accelerates nucleophilic displacement reactions due to its electron-withdrawing nature:

  • Competitive Binding : In micellar systems, 2-(p-nitrophenyl)ethyl bromide exhibits similar binding constants to alkyltrimethylammonium bromides, but the nitro group enhances leaving-group ability .
  • Comparison with Tosylates : (4-Triisopropylsilylphenyl)phenyliodonium tosylate reacts with sodium azide to yield azide products, whereas bromide analogs like (p-Nitrophenyl)phenyliodonium bromide favor bromide displacement under milder conditions .
  • Oxidative Applications: Phenyliodonium diacetate (a non-bromide iodonium salt) acts as an oxidant in α-halogenation reactions, but bromide salts like (p-Nitrophenyl)phenyliodonium bromide are more selective in arylations due to bromide’s weaker nucleophilicity .
Lewis Acidity and Electronic Effects

Computational studies on diaryliodonium cations reveal that electron-withdrawing groups (EWGs) like p-nitrophenyl increase Lewis acidity by polarizing the iodine center:

  • Diphenyliodonium bromide has a calculated Lewis acidity (ΔG° complexation) of −4.2 kcal/mol in acetonitrile.
  • (p-Nitrophenyl)phenyliodonium bromide is expected to exhibit higher acidity (estimated ΔG° < −5.0 kcal/mol) due to the nitro group’s resonance and inductive effects .
Role of the p-Nitrophenyl Group
  • In glycoside synthesis, p-nitrophenyl leaving groups exhibit faster hydrolysis rates compared to phenyl analogs. Similarly, (p-Nitrophenyl)phenyliodonium bromide facilitates rapid nucleophilic substitutions in synthetic pathways .
  • The nitro group stabilizes transition states in SN2 reactions, as evidenced by accelerated rates in micellar systems for p-nitrophenyl-functionalized substrates .

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